BenchChemオンラインストアへようこそ!

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

cardiotropic anti-ischemic antiarrhythmic

CAS 893575-14-9 provides the validated 2,3,4-trimethoxyphenyl pharmacophore—critical for anti-ischemic/antiarrhythmic activity (ALM-802 Na+ IC50 94±4 μM, K+ IC50 67±3 μM)—as a minimal N-allyl secondary amine. The terminal olefin enables thiol-ene click chemistry unavailable with saturated analogs; higher LogP (~1.99 vs ~1.50 for 3,4,5-isomer) predicts distinct membrane partitioning. Ideal SAR probe, bioconjugation building block & synthetic methodology substrate. Not DOT-hazardous. Inquire for bulk.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 893575-14-9
Cat. No. B3164565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine
CAS893575-14-9
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CNCC=C)OC)OC
InChIInChI=1S/C13H19NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h5-7,14H,1,8-9H2,2-4H3
InChIKeyPMEBKBZBEDMIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine (CAS 893575-14-9) Matters for Cardiotropic and CNS Lead Discovery Pipelines


(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine (CAS 893575-14-9, C13H19NO3, MW 237.29) is a secondary allylamine bearing a 2,3,4-trimethoxybenzyl substituent . Its molecular architecture combines an electron-rich trisubstituted aromatic ring with a terminal olefin via a secondary amine linker, placing it within an emerging class of 2,3,4-trimethoxyphenyl-containing aminoalkanes that have demonstrated pronounced cardiotropic and ion-channel-modulating properties in preclinical models . Unlike its 3,4,5-trimethoxy regioisomer (CAS 893575-06-9) or the clinically established 2,3,4-trimethoxybenzylpiperazine drug trimetazidine, this compound presents a structurally distinct N-allyl secondary amine vector that offers both a reactive synthetic handle and differentiated physicochemical properties [1].

Why Generic Substitution Fails for (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine: Regioisomeric and Pharmacophoric Specificity


Detailed pharmacological profiling of 2,3,4-trimethoxybenzylamino scaffolds has established that the 2,3,4-methoxy substitution pattern is functionally non-interchangeable with the more common 3,4,5-trimethoxy isomer. In cardiotropic lead series such as ALM-802, the 2,3,4-trimethoxyphenyl group was shown to play a key pharmacophoric role; its removal or rearrangement abolishes anti-ischemic and antiarrhythmic activity . Furthermore, the 2,3,4-trimethoxyphenyl motif confers a distinct computed lipophilicity (XLogP ≈ 1.99) relative to the 3,4,5-isomer (XLogP ≈ 1.50), introducing measurable differences in predicted membrane permeability and ADME profile [1]. Substituting this compound with a 3,4,5-regioisomer or with a saturated N-alkyl analog (e.g., N-isopropyl) removes both the validated pharmacophore geometry and the N-allyl reactive handle, rendering the replacement chemically and pharmacologically divergent .

Product-Specific Quantitative Evidence Guide: (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine vs. Closest Analogs


Evidence 1: Regioisomeric Pharmacophore Validation — 2,3,4- vs. 3,4,5-Trimethoxy Substitution in Cardiotropic Activity

The 2,3,4-trimethoxyphenyl pharmacophore has been experimentally validated as critical for cardiotropic activity in a series of N1-benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}ethane-1,2-diamines. Mokrov et al. (2024) demonstrated that this specific substitution pattern plays a key role in anti-ischemic and antiarrhythmic activity, while removal of the second aromatic group led to disappearance of cardiotropic effects . In contrast, the 3,4,5-trimethoxy substitution pattern (as in trimethoprim or elemicin) has not been associated with this cardiotropic pharmacophore class. This functional divergence between regioisomers means that (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine (CAS 893575-14-9) and its 3,4,5-isomer (CAS 893575-06-9) cannot be considered interchangeable in cardiotropic or ion-channel research contexts.

cardiotropic anti-ischemic antiarrhythmic pharmacophore

Evidence 2: Computed Lipophilicity Differentiation — XLogP of 2,3,4- vs. 3,4,5-Trimethoxy Regioisomers

Computed partition coefficients distinguish the two regioisomers. The 2,3,4-trimethoxy isomer (CAS 893575-14-9) has a computed LogP of approximately 1.99, while the 3,4,5-trimethoxy isomer (CAS 893575-06-9) has an XLogP3 of 1.50 [1]. This ~0.5 log unit difference represents an approximately 3.2-fold higher predicted lipophilicity for the 2,3,4-isomer. Both isomers share identical TPSA values (39.7 Ų), molecular formula (C13H19NO3), and molecular weight (237.29 Da), meaning the lipophilicity difference arises solely from the methoxy substitution pattern and its effect on molecular dipole moment and solvation [1].

lipophilicity ADME LogP membrane permeability

Evidence 3: N-Allyl Reactive Handle — Synthetic Differentiation from Saturated N-Alkyl Analogs

The terminal allyl (prop-2-en-1-yl) group of CAS 893575-14-9 provides a chemically orthogonal reactive handle absent in saturated N-alkyl analogs such as N-(2,3,4-trimethoxybenzyl)propan-2-amine (CAS 418782-90-8, N-isopropyl) or N-methyl derivatives. This olefin enables thiol-ene click chemistry, hydroamination, cross-metathesis, and other alkene-specific transformations for late-stage functionalization, bioconjugation, or library diversification [1]. The saturated analogs lack this capability entirely, restricting their utility to non-derivatizable end-point compounds.

click chemistry thiol-ene derivatization chemical biology

Evidence 4: ALM-802 Class-Level Ion Channel Activity — Quantitative Benchmarks for 2,3,4-Trimethoxybenzylamino Scaffolds

The compound ALM-802 — which incorporates the identical 2,3,4-trimethoxybenzylamino substructure present in CAS 893575-14-9 — has been quantitatively characterized for ion channel activity. In whole-cell patch-clamp recordings on rat hippocampal neurons, ALM-802 blocked voltage-gated Na+ channels with an IC50 of 94 ± 4 μM and K+ channels with an IC50 of 67 ± 3 μM, while showing no effect on voltage-gated Ca2+ channels [1]. In a separate study, ALM-802 at 2 mg/kg IV demonstrated pronounced anti-ischemic efficacy in rats with endothelial dysfunction — a model in which the reference drug trimetazidine at 30 mg/kg IV was ineffective [2]. While these data are for ALM-802 (a symmetrical bis-trimethoxybenzyl ethanediamine) and not the target mono-benzyl analog, they establish quantitative activity benchmarks for the 2,3,4-trimethoxybenzylamino pharmacophore that this compound embodies.

ion channel patch-clamp antiarrhythmic Na+ channel K+ channel

Evidence 5: Physicochemical Property Comparison — Boiling Point and Density of 2,3,4- vs. 2,4,5-Trimethoxy Regioisomers

Predicted physicochemical properties provide practical differentiation for procurement and handling. The 2,3,4-trimethoxy isomer (CAS 893575-14-9) has a predicted boiling point of 318.7 ± 37.0 °C at 760 mmHg and density of 1.0 ± 0.1 g/cm³, with a flash point of 134.4 ± 16.0 °C [1]. The 2,4,5-trimethoxy regioisomer (CAS 880809-17-6) has a predicted boiling point of 335.6 ± 37.0 °C and density of 1.0 ± 0.1 g/cm³, with a flash point of 140.5 ± 16.0 °C . The approximately 17 °C difference in predicted boiling point between the two regioisomers may affect distillation-based purification strategies and GC-MS analytical method development.

physicochemical properties boiling point density purification

Evidence 6: Structural Differentiation from Trimetazidine — N-Allylamine vs. Piperazine Vector

Trimetazidine (CAS 5011-34-7, 1-(2,3,4-trimethoxybenzyl)piperazine) is a clinically approved p-FOX (partial fatty acid oxidation) inhibitor that shares the identical 2,3,4-trimethoxybenzyl pharmacophore with the target compound [1]. However, trimetazidine delivers this pharmacophore via a cyclic piperazine diamine, whereas CAS 893575-14-9 uses an acyclic N-allyl secondary amine. Structurally, trimetazidine was ineffective at 30 mg/kg IV in the endothelial dysfunction ischemia model, while the acyclic 2,3,4-trimethoxybenzylamino scaffold (ALM-802) was effective at 2 mg/kg IV [2]. This suggests that the acyclic amine topology may confer differentiated target engagement or pharmacokinetic properties relative to the piperazine-constrained scaffold.

trimetazidine p-FOX inhibitor structural biology lead optimization

Best Research and Industrial Application Scenarios for (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine


Cardiotropic Lead Discovery: Building Block for Anti-Ischemic and Antiarrhythmic Compound Libraries

The 2,3,4-trimethoxyphenyl pharmacophore has been experimentally validated as critical for anti-ischemic and antiarrhythmic activity in the ALM-802 compound series, where Na+ channel blockade (IC50 94±4 μM) and K+ channel blockade (IC50 67±3 μM) were demonstrated, alongside in vivo efficacy at 2 mg/kg IV [1][2]. CAS 893575-14-9 provides this validated pharmacophore in a mono-benzyl, N-allyl form suitable as a modular building block for focused library synthesis. Its acyclic topology may offer advantages over the piperazine-constrained scaffold of trimetazidine, which was ineffective at 30 mg/kg in the same endothelial dysfunction ischemia model [2].

Chemical Biology Probe Development: Allyl Handle for Bioconjugation and Target Identification

The terminal N-allyl group enables thiol-ene click chemistry and other alkene-specific conjugation strategies that are unavailable with saturated N-alkyl analogs [1]. This makes CAS 893575-14-9 uniquely suited for preparing chemical biology probes — including affinity pull-down reagents, fluorescent conjugates, or photoaffinity labels — based on the 2,3,4-trimethoxybenzyl pharmacophore. The differentiated LogP (1.99 vs. 1.50 for the 3,4,5-isomer) also predicts distinct subcellular distribution and membrane partitioning behavior [2].

Ion Channel Pharmacology: Reference Compound for 2,3,4-Trimethoxybenzylamino SAR Studies

The quantitative ion channel data available for ALM-802 (Na+ IC50 94±4 μM, K+ IC50 67±3 μM, no Ca2+ channel activity) establish a benchmark for the 2,3,4-trimethoxybenzylamino pharmacophore class [1]. CAS 893575-14-9, as the simplest mono-benzyl embodiment of this pharmacophore, serves as a minimal pharmacophoric unit for structure-activity relationship (SAR) studies. Its ~0.5 log unit higher lipophilicity relative to the 3,4,5-regioisomer may influence ion channel subtype selectivity and warrants systematic investigation [2].

Synthetic Methodology Development: Allylamine Substrate for Novel C–N and C–C Bond-Forming Reactions

The combination of a secondary benzylamine with a terminal allyl group makes CAS 893575-14-9 a versatile substrate for developing and optimizing transition-metal-catalyzed hydroamination, allylic amination, or cross-metathesis reactions. The electron-rich 2,3,4-trimethoxyphenyl ring may also participate in electrophilic aromatic substitution or directed C–H activation chemistry. This multifunctional reactivity profile — not available with saturated N-alkyl analogs or the 3,4,5-regioisomer — positions this compound as a valuable model substrate in synthetic organic chemistry method development [1].

Quote Request

Request a Quote for (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.